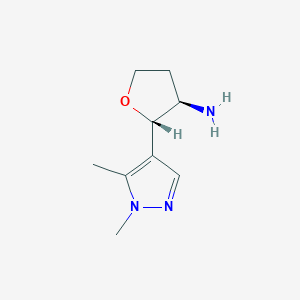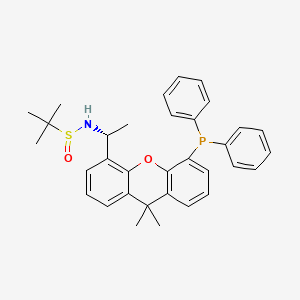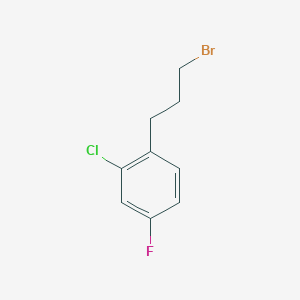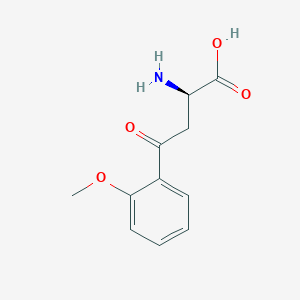![molecular formula C10H10BrN B13647090 (1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine](/img/structure/B13647090.png)
(1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine is a complex organic compound characterized by its unique cyclopropane and indene structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an indene derivative, followed by bromination and amination. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under various conditions, often requiring the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features allow it to interact with various biological targets, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings. Its reactivity and structural properties make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of (1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(1R,1aS,6aS)-4-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine: Similar in structure but with a chlorine atom instead of bromine.
(1R,1aS,6aS)-4-Fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine: Contains a fluorine atom, leading to different reactivity and properties.
(1R,1aS,6aS)-4-Iodo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine: Features an iodine atom, which can affect its chemical behavior and applications.
Uniqueness
The uniqueness of (1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine lies in its specific stereochemistry and the presence of the bromine atom. These features influence its reactivity, making it distinct from its analogs and suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H10BrN |
|---|---|
Peso molecular |
224.10 g/mol |
Nombre IUPAC |
(1R,1aS,6aS)-4-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine |
InChI |
InChI=1S/C10H10BrN/c11-6-1-2-7-5(3-6)4-8-9(7)10(8)12/h1-3,8-10H,4,12H2/t8-,9+,10+/m0/s1 |
Clave InChI |
MWASXFZJZJQKRB-IVZWLZJFSA-N |
SMILES isomérico |
C1[C@H]2[C@H]([C@@H]2N)C3=C1C=C(C=C3)Br |
SMILES canónico |
C1C2C(C2N)C3=C1C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-(1H-imidazol-1-yl)ethan-1-imine](/img/structure/B13647013.png)



![5-Bromo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13647045.png)

![5-[2-[1-(5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13647057.png)
![(R)-(3,4-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13647060.png)





